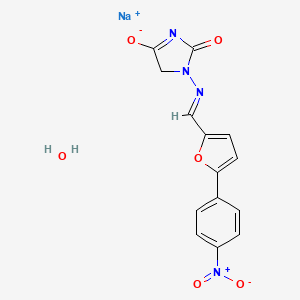

Dantrolene sodium salt hydrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Dantrolene sodium salt hydrate is a compound primarily known for its muscle relaxant properties. It is used to treat conditions such as malignant hyperthermia, a life-threatening reaction to certain drugs used during surgery, and muscle spasticity associated with conditions like multiple sclerosis, cerebral palsy, and spinal cord injuries . The compound works by inhibiting the release of calcium ions from the sarcoplasmic reticulum in muscle cells, thereby reducing muscle contractions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Dantrolene sodium salt hydrate is synthesized by the reaction of 1-[(5-(4-nitrophenyl)-2-furanyl)methylene]amino]-2,4-imidazolidinedione with sodium hydroxide. The reaction involves the insertion of a phenyl ring between the nitro and furan components of nitrofurantoin .

Industrial Production Methods: Industrial production of this compound involves the same synthetic route but on a larger scale. The compound is typically produced in a controlled environment to ensure purity and consistency. The final product is an orange crystalline solid that is slightly soluble in water .

Analyse Des Réactions Chimiques

Types of Reactions: Dantrolene sodium salt hydrate undergoes several types of chemical reactions, including:

Oxidation: The nitro group in the compound can be reduced to an amino group under specific conditions.

Substitution: The furan ring can undergo substitution reactions with various electrophiles

Common Reagents and Conditions:

Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents.

Substitution: Electrophiles such as halogens can be used in substitution reactions

Major Products:

Oxidation: The major product is the corresponding amino derivative.

Substitution: The major products depend on the electrophile used in the reaction

Applications De Recherche Scientifique

Dantrolene sodium salt hydrate has a wide range of scientific research applications:

Chemistry: It is used as a reference standard in various analytical techniques.

Biology: The compound is used to study calcium ion release mechanisms in muscle cells.

Medicine: It is extensively used in the treatment of malignant hyperthermia and muscle spasticity.

Industry: The compound is used in the development of new muscle relaxants and other pharmaceuticals .

Mécanisme D'action

Dantrolene sodium salt hydrate exerts its effects by binding to the ryanodine receptor 1 (RYR1) in the sarcoplasmic reticulum of muscle cells. This binding inhibits the release of calcium ions, which are essential for muscle contraction. By reducing the intracellular calcium concentration, the compound decreases muscle contractions and provides relief from muscle spasticity and malignant hyperthermia .

Comparaison Avec Des Composés Similaires

Phenytoin: Another hydantoin derivative, but primarily used as an antiepileptic drug.

Nitrofurantoin: An antibiotic with a similar chemical structure but different pharmacological properties

Uniqueness: Dantrolene sodium salt hydrate is unique in its ability to specifically target the ryanodine receptor and inhibit calcium ion release, making it the only clinically available drug for the treatment of malignant hyperthermia .

Propriétés

Formule moléculaire |

C14H11N4NaO6 |

|---|---|

Poids moléculaire |

354.25 g/mol |

Nom IUPAC |

sodium;3-[(E)-[5-(4-nitrophenyl)furan-2-yl]methylideneamino]-2-oxo-4H-imidazol-5-olate;hydrate |

InChI |

InChI=1S/C14H10N4O5.Na.H2O/c19-13-8-17(14(20)16-13)15-7-11-5-6-12(23-11)9-1-3-10(4-2-9)18(21)22;;/h1-7H,8H2,(H,16,19,20);;1H2/q;+1;/p-1/b15-7+;; |

Clé InChI |

RLFHDWDXQUVXPW-YVCISUPJSA-M |

SMILES isomérique |

C1C(=NC(=O)N1/N=C/C2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])[O-].O.[Na+] |

SMILES |

C1C(=NC(=O)N1N=CC2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])[O-].O.[Na+] |

SMILES canonique |

C1C(=NC(=O)N1N=CC2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])[O-].O.[Na+] |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2490702.png)

![2-(3-fluoro-4-methylphenyl)-4-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2490705.png)

![1-{[4-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]methyl}piperidine-4-carboxylic acid](/img/structure/B2490706.png)

![N-(1-cyano-2-methylpropyl)-4-[(1,3-thiazol-2-yl)sulfamoyl]benzamide](/img/structure/B2490708.png)

![ethyl ({5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}carbamoyl)formate](/img/structure/B2490709.png)

![N-(2-methoxybenzyl)-2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2490710.png)

![3-(Benzenesulfonyl)-N-(2-phenylpropyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine](/img/structure/B2490712.png)

![[7-(Benzylsulfanyl)-14-methyl-5-(2-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2490715.png)

![ethyl (2E)-2-[(furan-2-carbonyl)imino]-3-methyl-2,3-dihydro-1,3-benzothiazole-6-carboxylate](/img/structure/B2490718.png)